N-(2-methyl-2-(thiophen-3-yl)propyl)-1-phenylmethanesulfonamide
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Overview
Description
N-(2-methyl-2-(thiophen-3-yl)propyl)-1-phenylmethanesulfonamide is an organic compound characterized by the presence of a thiophene ring, a phenyl group, and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-2-(thiophen-3-yl)propyl)-1-phenylmethanesulfonamide typically involves a multi-step process:
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Formation of the Thiophene Derivative: : The initial step involves the synthesis of the thiophene derivative. This can be achieved through the reaction of thiophene with an appropriate alkylating agent under acidic conditions to introduce the 2-methyl-2-(thiophen-3-yl)propyl group.
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Sulfonamide Formation: : The next step involves the reaction of the thiophene derivative with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like triethylamine. This reaction forms the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The thiophene ring in N-(2-methyl-2-(thiophen-3-yl)propyl)-1-phenylmethanesulfonamide can undergo oxidation reactions. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
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Reduction: : The sulfonamide group can be reduced under specific conditions, such as using lithium aluminum hydride, to yield the corresponding amine.
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Substitution: : The compound can undergo electrophilic aromatic substitution reactions, particularly on the phenyl ring. Reagents such as bromine or nitric acid can introduce halogen or nitro groups, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Bromine, nitric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-methyl-2-(thiophen-3-yl)propyl)-1-phenylmethanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of sulfonamide derivatives on biological systems. It may serve as a model compound for investigating the interactions of sulfonamides with enzymes and receptors.
Medicine
Medicinally, sulfonamide derivatives are known for their antibacterial properties
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of N-(2-methyl-2-(thiophen-3-yl)propyl)-1-phenylmethanesulfonamide would depend on its specific application. In a biological context, sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The thiophene and phenyl groups may enhance binding affinity and specificity to target proteins.
Comparison with Similar Compounds
Similar Compounds
N-(2-methyl-2-(thiophen-3-yl)propyl)-1-benzenesulfonamide: Similar structure but with a different sulfonamide group.
N-(2-methyl-2-(thiophen-3-yl)propyl)-1-toluenesulfonamide: Contains a toluene sulfonamide group instead of a phenylmethanesulfonamide group.
Uniqueness
N-(2-methyl-2-(thiophen-3-yl)propyl)-1-phenylmethanesulfonamide is unique due to the combination of its thiophene ring and phenylmethanesulfonamide group. This combination provides distinct electronic and steric properties, potentially leading to unique reactivity and interactions compared to other sulfonamide derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(2-methyl-2-thiophen-3-ylpropyl)-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S2/c1-15(2,14-8-9-19-10-14)12-16-20(17,18)11-13-6-4-3-5-7-13/h3-10,16H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UACZJIKKVGRLOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNS(=O)(=O)CC1=CC=CC=C1)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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